molecular formula C24H23ClN2O3 B4046599 1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE

1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE

Cat. No.: B4046599
M. Wt: 422.9 g/mol
InChI Key: YVVMNHUCUYELTJ-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole is an organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with chlorophenoxy and methoxyphenoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The chlorophenoxy and methoxyphenoxy groups are introduced through nucleophilic substitution reactions. This involves reacting the benzimidazole core with 4-chlorophenol and 4-methoxyphenol in the presence of a base such as potassium carbonate.

    Coupling Reactions: The final step involves coupling the substituted benzimidazole with a propyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy or methoxyphenoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., amines, thiols); often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the original substituents.

Scientific Research Applications

1-[3-(4-Chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiproliferative, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Chlorophenoxy)propyl]-2-methyl-1H-benzimidazole: Similar structure but lacks the methoxyphenoxy group.

    1-[3-(4-Methoxyphenoxy)propyl]-2-methyl-1H-benzimidazole: Similar structure but lacks the chlorophenoxy group.

    2-Phenyl substituted benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.

Uniqueness

1-[3-(4-Chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzimidazole is unique due to the presence of both chlorophenoxy and methoxyphenoxy groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-28-19-11-13-21(14-12-19)30-17-24-26-22-5-2-3-6-23(22)27(24)15-4-16-29-20-9-7-18(25)8-10-20/h2-3,5-14H,4,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVMNHUCUYELTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE
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1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE
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1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE
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1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE
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1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE

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